molecular formula C12H17NO5 B016719 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid CAS No. 72748-87-9

4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid

Cat. No. B016719
CAS RN: 72748-87-9
M. Wt: 255.27 g/mol
InChI Key: XFEDBGCHJRFAAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexene derivatives, similar to "4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid," often involves complex chemical reactions. For instance, the diastereoselective synthesis of related cyclohexene skeletons utilizes readily available L-serine, highlighting the versatility of starting materials in synthesis routes. Key steps in such syntheses include ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of key intermediates confirmed by two-dimensional NMR studies (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of cyclohexane and cyclohexene derivatives is often characterized by their cyclic nature and the presence of functional groups attached to the ring. NMR spectroscopy and X-ray crystallography are pivotal in determining the absolute configuration and detailed structural characteristics of such compounds. For example, studies have shown that cyclohexene derivatives can adopt specific configurations based on the stereochemistry of the substituents, which significantly influences their chemical behavior and reactivity.

Chemical Reactions and Properties

Cyclohexene derivatives participate in a variety of chemical reactions, including bromination, epoxidation, and Diels-Alder reactions. These reactions can lead to a wide range of products, depending on the substituents and reaction conditions. For instance, bromination of cyclohexene derivatives can result in mixtures of trans-dibromo derivatives, showcasing the compound's versatility in chemical synthesis (Bellucci, Marioni, & Marsili, 1972).

Scientific Research Applications

Catalytic Oxidation and Synthesis

The oxidation of cyclohexene, a reaction closely related to the derivatives of cyclohexane such as 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, is a vital process in chemical industry. It leads to a variety of products with different oxidation states and functional groups, including adipic acid and cyclohexanone, which are crucial intermediates for nylon synthesis and other applications. Controlled oxidation processes that can selectively afford targeted products are of significant value for both academic and industrial applications, as highlighted by Cao et al. (2018) in their review on the advancements in the selective catalytic oxidation of cyclohexene Cao et al., 2018.

Degradation and Stability Studies

The study on the stability and degradation of nitisinone (NTBC), which shares functional similarities with the carboxylic acid groups in 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, provides insights into the environmental and metabolic fate of such compounds. Barchańska et al. (2019) employed LC-MS/MS to study NTBC's degradation under various conditions, revealing the formation of stable degradation products that could have implications for environmental stability and medical applications Barchańska et al., 2019.

Biotechnological and Medicinal Applications

Research into the biotechnological and medicinal applications of compounds structurally related to 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, such as levulinic acid and its derivatives, illustrates the potential for these types of molecules in drug synthesis and treatment strategies. Zhang et al. (2021) review the application of levulinic acid in cancer treatment, medical materials, and other fields, underscoring the compound's versatility and potential in drug synthesis and as a pharmaceutical intermediate Zhang et al., 2021.

properties

IUPAC Name

4-[(3-carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h5-6,8-9H,1-4,7H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEDBGCHJRFAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425034
Record name CBDivE_013976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid

CAS RN

72748-87-9
Record name 4-[[(3-Carboxy-1-oxo-2-propen-1-yl)amino]methyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72748-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CBDivE_013976
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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